Cas no 1261908-17-1 (3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid)
3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
- MFCD18322047
- 1261908-17-1
- 4'-(Ethoxycarbonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
- DTXSID80691410
- 3-(4-ETHOXYCARBONYLPHENYL)-5-METHOXYBENZOIC ACID
- 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid
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- MDL: MFCD18322047
- Inchi: 1S/C17H16O5/c1-3-22-17(20)12-6-4-11(5-7-12)13-8-14(16(18)19)10-15(9-13)21-2/h4-10H,3H2,1-2H3,(H,18,19)
- InChI Key: PCKKNWLSHJASTD-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(=O)O)C=C(C=1)C1C=CC(C(=O)OCC)=CC=1
Computed Properties
- Exact Mass: 300.09977361Da
- Monoisotopic Mass: 300.09977361Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 72.8Ų
3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329322-5 g |
3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95%; . |
1261908-17-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329322-5g |
3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, 95%; . |
1261908-17-1 | 95% | 5g |
€1159.00 | 2025-02-14 |
3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid Suppliers
3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid
Introduction to 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid (CAS No. 1261908-17-1) and Its Applications in Modern Chemical Biology
3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261908-17-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable scaffold for the development of novel bioactive molecules. The presence of both an ethoxycarbonyl group and a methoxy group in its aromatic ring system contributes to its versatility, enabling diverse chemical modifications and biological interactions.
The molecular framework of 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid is composed of a benzoic acid core, which is a well-documented motif in medicinal chemistry due to its prevalence in biologically active compounds. The substitution pattern, specifically the 4-ethoxycarbonyl and 5-methoxy substituents, imparts specific electronic and steric properties that can be exploited for drug design. This structural configuration not only enhances the compound's solubility and bioavailability but also facilitates its interaction with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for therapeutic applications. 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid has emerged as a promising candidate in this domain due to its ability to modulate various biological pathways. For instance, studies have demonstrated its potential in inhibiting key enzymes involved in inflammatory responses, making it a candidate for the development of anti-inflammatory agents. The compound's mechanism of action likely involves competitive binding to the active sites of these enzymes, thereby disrupting their function and alleviating inflammation.
Moreover, the chemical reactivity of 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid allows for further derivatization, enabling researchers to fine-tune its pharmacological properties. Functional groups such as the ethoxycarbonyl moiety can undergo hydrolysis or condensation reactions, while the methoxy group can be oxidized or replaced with other substituents. This flexibility makes it an ideal starting point for synthesizing analogs with enhanced potency or selectivity.
The synthetic pathways for obtaining 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid have been optimized to ensure high yield and purity. Common synthetic routes involve multi-step organic transformations starting from commercially available aromatic precursors. These processes often include esterification, hydroxylation, and cyclization steps, which are well-established in organic synthesis. The efficiency of these synthetic methods is crucial for large-scale production, ensuring that researchers have access to sufficient quantities of the compound for both preclinical and clinical studies.
Recent advancements in computational chemistry have further accelerated the discovery and optimization of bioactive molecules like 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid. Molecular docking simulations and virtual screening techniques allow researchers to predict the binding affinity of this compound to various biological targets with remarkable accuracy. These computational tools have been instrumental in identifying potential drug candidates that exhibit high specificity and low toxicity profiles.
The pharmacokinetic properties of 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid are also under investigation to better understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary studies suggest that this compound exhibits moderate solubility in water and lipids, which is favorable for oral administration. Additionally, its stability under physiological conditions ensures that it can be effectively formulated into dosage forms suitable for clinical use.
In conclusion,3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid (CAS No. 1261908-17-1) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and potential biological activity, make it a compelling candidate for further exploration. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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